molecular formula C20H23N3O2 B12455175 N'-(1H-indole-2-carbonyl)adamantane-1-carbohydrazide

N'-(1H-indole-2-carbonyl)adamantane-1-carbohydrazide

Cat. No.: B12455175
M. Wt: 337.4 g/mol
InChI Key: ICGDOEAOZBHGPI-UHFFFAOYSA-N
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Description

N’-(1H-indole-2-carbonyl)adamantane-1-carbohydrazide is a compound that combines the structural features of both indole and adamantane. Indole is a heterocyclic aromatic organic compound, while adamantane is a polycyclic hydrocarbon with a diamond-like structure. This unique combination of structures imparts interesting chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1H-indole-2-carbonyl)adamantane-1-carbohydrazide typically involves the reaction of 1H-indole-2-carboxylic acid with adamantane-1-carbohydrazide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for N’-(1H-indole-2-carbonyl)adamantane-1-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(1H-indole-2-carbonyl)adamantane-1-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(1H-indole-2-carbonyl)adamantane-1-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N’-(1H-indole-2-carbonyl)adamantane-1-carbohydrazide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the adamantane structure can enhance the compound’s stability and bioavailability. The compound may exert its effects through modulation of enzyme activity or interaction with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide
  • 2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide
  • Indole-2-carboxamide derivatives

Uniqueness

N’-(1H-indole-2-carbonyl)adamantane-1-carbohydrazide is unique due to its combination of the indole and adamantane structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N'-(adamantane-1-carbonyl)-1H-indole-2-carbohydrazide

InChI

InChI=1S/C20H23N3O2/c24-18(17-8-15-3-1-2-4-16(15)21-17)22-23-19(25)20-9-12-5-13(10-20)7-14(6-12)11-20/h1-4,8,12-14,21H,5-7,9-11H2,(H,22,24)(H,23,25)

InChI Key

ICGDOEAOZBHGPI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC5=CC=CC=C5N4

Origin of Product

United States

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